3-Bromo-2-fluorotoluene

Catalog No.
S663412
CAS No.
59907-12-9
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-fluorotoluene

CAS Number

59907-12-9

Product Name

3-Bromo-2-fluorotoluene

IUPAC Name

1-bromo-2-fluoro-3-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3

InChI Key

LZVNGSFAHGKCDM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Br)F

Canonical SMILES

CC1=C(C(=CC=C1)Br)F

    Pharmaceutical Industry

    3-Bromo-2-fluorotoluene serves as a vital intermediate in the synthesis of pharmaceutical agents, enabling the production of life-saving medications .

    Agrochemical Industry

    This compound is used in the production of agrochemicals .

    Organic Synthesis

    It is used as an organic intermediate in various chemical reactions .

    Liquid Crystals

    The compound is used in the development of liquid crystals, which are used in electronic displays such as LCD screens .

    Dyestuff Field

    2-Bromo-3-fluorotoluene, a similar compound, is used in the dyestuff field .

3-Bromo-2-fluorotoluene, with the chemical formula C₇H₆BrF and CAS number 59907-12-9, is an aromatic compound characterized by the presence of both bromine and fluorine substituents on a toluene ring. This compound appears as a colorless to light yellow liquid and has a molecular weight of 189.03 g/mol. It is known for its unique properties that stem from the combination of halogen atoms, which influence its reactivity and biological activity .

As there is limited research on 3-Bromo-2-fluorotoluene, a specific mechanism of action is not available.

  • Toxicity: Halogenated aromatics can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation, central nervous system depression, and other health effects.
  • Flammability: Aromatic hydrocarbons are generally flammable. Specific flammability data for 3-Bromo-2-fluorotoluene is unavailable, but caution should be exercised.
  • Reactivity: Halogenated aromatics can react with strong oxidizing agents or strong bases.
Typical of aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct further substitution reactions on the aromatic ring, typically favoring ortho and para positions relative to the existing substituents.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions, making it a versatile intermediate in organic synthesis.
  • Dehydrohalogenation: The compound can undergo elimination reactions to form alkenes or other derivatives when treated with strong bases .

3-Bromo-2-fluorotoluene exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as a potential inhibitor of CYP1A2, which is significant in drug metabolism. Additionally, its toxicity profile indicates that it is harmful if swallowed and can cause skin irritation . Such properties make it relevant in pharmacological studies and toxicology assessments.

Several methods for synthesizing 3-bromo-2-fluorotoluene have been reported:

  • Halogenation of Toluene: This method involves the bromination and fluorination of toluene under controlled conditions, often using reagents such as N-bromosuccinimide for bromination and fluorinating agents like potassium fluoride.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can yield this compound from appropriate aryl halides and organofluorine reagents.
  • Direct Fluorination: Recent advancements allow for direct fluorination of brominated toluene derivatives using fluorine gas or fluoride sources under specific conditions .

3-Bromo-2-fluorotoluene serves multiple purposes in various fields:

  • Pharmaceuticals: It acts as an important intermediate in the synthesis of pharmaceuticals due to its unique halogenated structure.
  • Agrochemicals: Its reactivity allows for use in developing herbicides and pesticides.
  • Material Science: The compound's properties make it useful in creating specialized materials, including polymers and dyes .

Interaction studies involving 3-bromo-2-fluorotoluene focus on its metabolic pathways and potential interactions with other compounds. The compound's inhibition of cytochrome P450 enzymes suggests that it may alter the metabolism of co-administered drugs, leading to significant pharmacokinetic interactions. Studies have shown that it can affect drug clearance rates, necessitating caution when used alongside other pharmaceuticals that are metabolized by the same pathways .

Several compounds share structural similarities with 3-bromo-2-fluorotoluene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Bromo-2-fluoro-3-methylbenzene59907-13-00.95
1-Bromo-2-fluoro-4-methylbenzene452-74-40.95
1-Bromo-3-(bromomethyl)-2-fluorobenzene149947-16-00.90
1-Bromo-4-(bromomethyl)-2-fluorobenzene127425-73-40.88

Uniqueness

What distinguishes 3-bromo-2-fluorotoluene from these similar compounds is its specific arrangement of bromine and fluorine substituents on the aromatic ring, which affects its reactivity patterns and biological activity. The positioning of these halogens influences how the compound interacts with enzymes and other biological systems, making it a subject of interest in medicinal chemistry .

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59907-12-9

Wikipedia

3-Bromo-2-fluorotoluene

Dates

Modify: 2023-08-15

Explore Compound Types